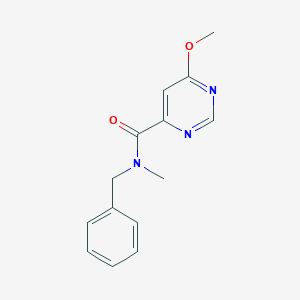

N-benzyl-6-methoxy-N-methylpyrimidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-benzyl-6-methoxy-N-methylpyrimidine-4-carboxamide, also known as BMPC, is a pyrimidine derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. BMPC has been shown to possess a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.

Wissenschaftliche Forschungsanwendungen

- Design and Synthesis : Researchers have designed and synthesized novel N-substituted benzimidazole carboxamides with varying numbers of methoxy and/or hydroxy groups. These modifications allow investigation of their impact on biological activity .

- Promising Derivatives : Among these derivatives, N-methyl-substituted compounds with hydroxyl and methoxy groups on the phenyl ring and cyano groups on the benzimidazole nuclei showed pronounced antiproliferative activity against the MCF-7 cell line (IC50 = 3.1 μM). Cyano-substituted derivatives also exhibited strong antiproliferative effects (IC50 = 1.2–5.3 μM) .

- Comparison to BHT : Several tested compounds demonstrated significantly improved antioxidative activity compared to the standard antioxidant BHT (butylated hydroxytoluene). These findings suggest potential applications in combating oxidative stress .

- In Vitro Confirmation : Compounds 9, 10, 32, and 36 exhibited antioxidant ability both in vitro and in cells, emphasizing their potential as antioxidants .

- Compound 8 : A derivative with two hydroxy and one methoxy group on the phenyl ring (Compound 8) displayed strong antibacterial activity against the Gram-positive strain E. faecalis (MIC = 8 μM) .

- Special Issue : This research contributes to the field of heterocycles in medicinal chemistry, where novel compounds are explored for therapeutic applications .

- Recent Advances : The compound’s structure, including the pyrimidine core, aligns with recent research on directly-fluorinated five-membered heterocycles. These compounds have shown promise in anticancer and antimicrobial activities .

- Protective Groups : The presence of multiple functional groups in this compound highlights the importance of protective groups in organic synthesis. These groups enable chemoselectivity during subsequent reactions .

Antiproliferative Activity

Antioxidative Activity

Antibacterial Activity

Heterocyclic Medicinal Chemistry

Fluorinated Heterocycles

Chemoselectivity and Functional Group Modification

Eigenschaften

IUPAC Name |

N-benzyl-6-methoxy-N-methylpyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c1-17(9-11-6-4-3-5-7-11)14(18)12-8-13(19-2)16-10-15-12/h3-8,10H,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXTIYPLLUCFADK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)C2=CC(=NC=N2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-6-methoxy-N-methylpyrimidine-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-({3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}methyl)azetidin-1-yl]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2389969.png)

![(3R,4S)-3,4-Dimethoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B2389972.png)

![N-(benzo[d]thiazol-2-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2389973.png)

![10-methoxy-3-(4-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2389980.png)

![3-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2389987.png)